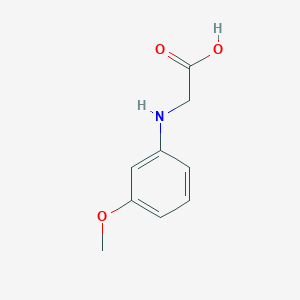

N-(3-Methoxyphenyl)glycine

Description

Contextualization within Substituted Glycine (B1666218) Chemistry

N-(3-Methoxyphenyl)glycine is a member of the broad class of N-substituted glycines. Glycine is unique among the standard amino acids as it lacks a side chain (the R group is a hydrogen atom), rendering it achiral. nih.govacs.orgacs.org The substitution of one of the amine hydrogens with various functional groups leads to a diverse family of molecules known as N-substituted glycines.

A significant subclass of polymers derived from N-substituted glycines are peptoids. nih.govresearchgate.net These are oligomeric, non-natural peptide mimics that offer several advantages over their natural peptide counterparts. researchgate.net Key benefits include facile and economical synthesis, the potential for high chemical diversity in both the backbone and side-chains, and notable resistance to proteolytic degradation. nih.govresearchgate.net Because they are structural isomers of peptides, N-substituted glycines and their oligomers are valuable tools for investigating protein-protein interactions, which are fundamental to many cellular processes. nih.gov The ability to modify the N-substituent allows for the fine-tuning of properties such as lipophilicity and conformational flexibility, making these compounds versatile scaffolds in drug discovery and materials science. nih.govvulcanchem.com

Significance of Methoxyphenyl Moieties in Organic Synthesis

The methoxyphenyl group, present in this compound, is a common and significant moiety in organic synthesis and medicinal chemistry. Its presence can profoundly influence a molecule's physical, chemical, and biological properties. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions.

In the context of complex molecule synthesis, the methoxyphenyl group, particularly the p-methoxyphenyl (PMP) variant, is frequently employed as a protecting group for amines. pnas.org This protecting group is stable under various reaction conditions but can be selectively removed, often through oxidative cleavage, providing a strategic advantage in multistep syntheses. pnas.org Furthermore, the methoxyphenyl moiety can enhance a molecule's lipophilicity, which can be crucial for its interaction with biological targets. evitachem.com This group is a key structural feature in numerous bioactive compounds, including kinase inhibitors and agents with potential antimitotic and cytotoxic properties. vulcanchem.comacs.org The strategic incorporation of methoxyphenyl groups is also utilized in the synthesis of various heterocyclic compounds that possess potential applications as fungicides, bactericides, and herbicides. mdpi.com For example, 2-methoxyphenyl isocyanate serves as a chemoselective reagent for protecting amine groups via a stable urea (B33335) linkage. rsc.org

Overview of Research Trajectories for this compound

Research involving this compound and its isomers is primarily focused on its application as a versatile building block in the synthesis of more complex molecules with potential biological activity. The compound serves as a scaffold that combines the structural features of an amino acid with the electronic and steric properties of the methoxyphenyl group.

One major research trajectory is its use in the creation of novel peptide derivatives and peptoids. For instance, N-p-methoxyphenyl glycine derivatives have been utilized in copper-catalyzed C-H activation reactions to synthesize arylglycines, a class of nonproteinogenic amino acids found in important glycopeptide antibiotics like vancomycin. pnas.org This approach allows for the rapid diversification of peptide structures. pnas.org

Another significant area of investigation is in medicinal chemistry and drug discovery. The structural motifs present in this compound are found in various compounds explored for therapeutic purposes. For example, a bioconjugate of curcumin (B1669340) and glycine containing a 3-methoxyphenyl (B12655295) linker was synthesized and investigated as a potential anticancer prodrug designed to target telomerase sequences. oup.com Similarly, related structures incorporating a 3-methoxyphenyl group have been integrated into complex heterocyclic systems, such as quinolines, to create compounds with potential applications in peptide-based therapeutics. evitachem.com Research on the isomeric N-(4-Methoxyphenyl)glycine has shown that it can act as an inhibitor of glycopeptide antibiotic synthesis, highlighting the potential for this class of compounds to yield new antibacterial agents. biosynth.com These examples underscore the role of this compound as a precursor for developing targeted therapeutic agents and novel biochemical probes.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFZRKRPFROPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589748 | |

| Record name | N-(3-Methoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85676-52-4 | |

| Record name | N-(3-Methoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Methoxyphenyl Glycine

Classical Approaches to N-Arylglycine Synthesis

Traditional methods for the synthesis of N-arylglycines, including N-(3-Methoxyphenyl)glycine, have historically relied on well-established reactions such as reductive amination and nucleophilic substitution.

Reductive Amination Strategies

Reductive amination is a widely used method for forming carbon-nitrogen bonds. wikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com In the context of this compound synthesis, this would involve the reaction of 3-methoxyaniline with glyoxylic acid. The resulting imine is then reduced in situ.

A common approach involves a one-pot reaction where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.org The reaction is typically carried out under weakly acidic to neutral conditions. youtube.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being popular choices due to their selectivity for the iminium ion over the starting carbonyl group. wikipedia.orgharvard.edu Catalytic hydrogenation using platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.org A specific example involves the reaction of a substituted aniline (B41778) with glyoxylic acid, followed by hydro-reduction to yield the N-(substituted-phenyl)glycine. google.com

While effective, classical reductive amination can sometimes be complicated by overalkylation, especially when dealing with primary amines. harvard.edu

Nucleophilic Substitution Reactions on Halogenated Intermediates

Nucleophilic substitution provides another classical route to N-arylglycines. A common strategy involves the reaction of an aniline derivative with a haloacetic acid or its ester. For the synthesis of this compound, this would entail the reaction of 3-methoxyaniline with a compound like ethyl bromoacetate. This method is analogous to the synthesis of N-phenylglycine from aniline and monochloroacetic acid. google.com

Another approach involves the rearrangement of 2-chloro-N-aryl acetamides. researchgate.net In a one-pot procedure, a 2-chloro-N-aryl acetamide (B32628) can be treated with potassium hydroxide (B78521) and a copper(II) chloride catalyst in acetonitrile. This leads to an intermediate 1,4-diarylpiperazine-2,5-dione, which is then cleaved with ethanolic potassium hydroxide to yield the desired N-aryl glycine (B1666218). researchgate.net This method has been shown to be effective for a range of substituted N-aryl glycines with both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net

The solid-phase synthesis of peptoids, which are N-substituted glycine oligomers, also utilizes nucleophilic substitution. In this method, an amine submonomer, such as a substituted aniline, displaces a halide from a bromoacetylated resin. acs.org The reactivity of weakly nucleophilic anilines in this displacement reaction can be significantly enhanced by the addition of silver salts, which facilitate the abstraction of the bromide leaving group. acs.org

Catalytic Synthetic Protocols

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate compatibility compared to classical approaches.

Palladium-Catalyzed Amination Routes

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for constructing C-N bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound or its esters, this would involve coupling 3-bromoanisole (B1666278) or 3-iodoanisole (B135260) with a glycine or glycine ester. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The development of bulky, electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction. youtube.com

Palladium catalysis is also employed in three-component reactions for the synthesis of α-arylglycines. researchgate.net One such method involves the reaction of a sulfonamide, a glyoxylic acid derivative, and a boronic acid, catalyzed by a palladium complex. researchgate.net Another palladium-catalyzed approach is the asymmetric hydrogenation of α-iminoesters, which can produce chiral α-arylglycines with high enantioselectivity. bohrium.com

Copper-Catalyzed Cross-Coupling Methods

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent another important class of methods for N-arylglycine synthesis. wikipedia.orgorganic-chemistry.org The classical Ullmann condensation involves the reaction of an aryl halide with an amine at high temperatures with stoichiometric amounts of copper. wikipedia.org Modern variations of this reaction utilize catalytic amounts of soluble copper salts, often in the presence of a ligand, allowing for milder reaction conditions. researchgate.net For instance, N,N-dimethylglycine can act as a ligand to promote the copper-catalyzed coupling of aryl halides with amines and amino acids. researchgate.netresearchgate.net

Recent advancements have led to highly efficient copper-catalyzed cross-dehydrogenative-coupling (CDC) reactions. thieme-connect.comthieme-connect.com These reactions enable the direct coupling of N-arylglycine esters with various partners, such as imides or amides, through the activation of a C-H bond adjacent to the nitrogen atom of the glycine derivative. thieme-connect.comthieme-connect.com These methods are advantageous as they often use air as the terminal oxidant and can proceed under mild conditions. thieme-connect.comresearchgate.net

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govrroij.com These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: It is preferable to prevent the formation of waste rather than treating it after it has been created. sigmaaldrich.com Catalytic methods, which use small amounts of catalysts that can be recycled, are generally more waste-preventive than stoichiometric reactions. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like addition and rearrangement are highly atom-economical, while substitution and elimination reactions are less so.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are highly selective and can be used in small quantities. acs.org Both palladium and copper-catalyzed methods for N-arylglycine synthesis exemplify this principle.

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. epa.govsigmaaldrich.com The development of direct C-H functionalization methods in N-arylglycine synthesis is a step in this direction. thieme-connect.com

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or replaced with safer alternatives. instituteofsustainabilitystudies.com Research into performing N-arylation reactions in more environmentally benign solvents like water or ethanol (B145695) is an active area. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of N-aryl glycines, including this compound, represents a significant advancement in green chemistry. These methods aim to reduce or eliminate the use of volatile and often hazardous organic solvents, which can lead to decreased reaction times, increased yields, and simpler work-up procedures. researchgate.net

One prominent solvent-free technique is mechanochemistry, specifically ball-milling. This method uses mechanical force to initiate chemical reactions between solid reactants. For the synthesis of N-arylglycine esters, which are precursors to the corresponding glycine derivatives, solvent-free ball-milling conditions have proven effective. rsc.org The reaction of anilines with alkyl 2-chloroacetates can be carried out in a ball mill, often without the need for any solvent, providing a cleaner and more efficient synthetic route. rsc.org

Another approach involves three-component reactions under solvent-free or aqueous conditions. While a specific solvent-free example for this compound is not detailed, methodologies for related structures like 3-indolylglycine derivatives have been successfully performed by reacting an indole, an aldehyde (like ethyl glyoxylate), and an amine in water, which is considered an environmentally benign solvent. scielo.br Such multicomponent reactions are highly valued for their efficiency, as they construct complex molecules in a single step from readily available starting materials. scielo.br The principles of microwave-assisted synthesis, often performed under solvent-free conditions, have also been applied to produce various N-heterocyclic compounds, highlighting a trend towards eliminating traditional solvents in organic synthesis. semanticscholar.org

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. skpharmteco.com Rearrangement reactions, for example, are considered highly atom-economical as they reorganize a molecule's structure without the loss of atoms. researchgate.net

The synthesis of this compound can be approached through several routes with varying atom economies. A common method involves the reaction of 3-methoxyaniline with an α-haloacetic acid derivative, such as chloroacetic acid. In this reaction, the desired product is formed along with a stoichiometric amount of a byproduct (e.g., hydrochloric acid), which lowers the atom economy.

A more atom-economical approach is the reductive amination of a carbonyl compound. For instance, the reaction of 3-methoxyaniline with glyoxylic acid forms an imine intermediate, which is then reduced to yield this compound. google.com If the reduction is performed via catalytic hydrogenation, the only byproduct is water, leading to a very high atom economy. This method is advantageous as it uses readily available starting materials and avoids the generation of inorganic salt waste. google.com

The calculation for atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 skpharmteco.com

Comparing a substitution reaction with a reductive amination highlights the difference:

Substitution: 3-methoxyaniline + Chloroacetic Acid → this compound + HCl. The HCl is waste.

Reductive Amination: 3-methoxyaniline + Glyoxylic Acid + H₂ → this compound + H₂O. This pathway, especially with a catalyst, incorporates a much higher percentage of the reactant atoms into the final product. skpharmteco.comlibretexts.org

By designing syntheses that maximize the incorporation of reactant atoms into the final product, chemists can reduce waste and create more sustainable processes. skpharmteco.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and the stoichiometry of reactants. acs.org

For related N-aryl glycine syntheses, extensive optimization studies have been conducted. In copper-catalyzed C-H functionalization reactions of glycine derivatives, for example, various solvents and copper salts are screened to find the most effective combination. It has been found that chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) often provide higher yields compared to non-chlorinated solvents such as THF or toluene (B28343) for certain coupling reactions. pnas.org

A one-pot, two-step synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides was optimized by varying the temperature and the concentration of reagents like copper(II) chloride and potassium hydroxide. nih.gov The study found an optimal temperature for the initial cyclization step, followed by hydrolysis with ethanolic KOH to yield the desired product in high yields. nih.gov

The following tables showcase data from optimization studies for reactions analogous to the synthesis of this compound, demonstrating how systematic variation of parameters can lead to improved yields.

Table 1: Optimization of Copper-Catalyzed Arylation of Glycine Derivatives pnas.org

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuBr (10) | TBHP | DCE | 100 | 75 |

| 2 | Cu(OAc)₂ (10) | TBHP | DCE | 100 | 55 |

| 3 | CuCl (10) | TBHP | DCE | 100 | 62 |

| 4 | CuBr (10) | TBHP | THF | 100 | <10 |

| 5 | CuBr (10) | TBHP | Toluene | 100 | <10 |

| 6 | CuBr (10) | TBHP | DCE | 80 | 45 |

Data adapted from a study on the arylation of N-PMP glycine amide with phenylboronic acid. pnas.org TBHP = tert-Butyl hydroperoxide; DCE = 1,2-dichloroethane; THF = Tetrahydrofuran (B95107).

Table 2: Optimization of a Three-Component Synthesis of 3-Indolylglycine Derivatives scielo.br

| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) |

| 1 | Yb(OTf)₃ (5) | SDS (15) | H₂O | 80 |

| 2 | Yb(OTf)₃ (10) | SDS (30) | H₂O | 90 |

| 3 | Yb(OTf)₃ (10) | None | H₂O | 72 |

| 4 | Sc(OTf)₃ (10) | SDS (30) | H₂O | 85 |

| 5 | In(OTf)₃ (10) | SDS (30) | H₂O | 78 |

Data adapted from a study on the reaction of indole, ethyl glyoxylate, and p-anisidine. scielo.br Yb(OTf)₃ = Ytterbium(III) triflate; SDS = Sodium dodecyl sulfate; Sc(OTf)₃ = Scandium(III) triflate; In(OTf)₃ = Indium(III) triflate.

These studies demonstrate that a systematic approach to varying catalysts, solvents, and other reaction parameters is essential for developing efficient synthetic protocols for this compound and related compounds. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of N 3 Methoxyphenyl Glycine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For N-(3-Methoxyphenyl)glycine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of its covalent framework and spatial arrangement.

While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous signal assignment. nih.govcore.ac.uksdsu.edu

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the glycine (B1666218) unit, the amine proton, and the methoxy (B1213986) group protons. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon spectrum will exhibit resonances for the carboxyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing amino acid moiety.

COSY: This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the aromatic spin system.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule. scialert.net For example, the methylene protons would show a cross-peak to the methylene carbon.

HMBC: The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. scialert.net This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the methylene protons to the carboxyl carbon and the aromatic carbon attached to the nitrogen, as well as from the methoxy protons to the corresponding aromatic carbon.

Based on data from structurally similar compounds like other N-aryl glycines, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. usc.edu.auresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 (broad s) | ~170-175 |

| Methylene (CH₂) | ~3.8-4.2 (s) | ~45-50 |

| Amine (NH) | ~5-7 (broad s) | - |

| Methoxy (OCH₃) | ~3.7-3.8 (s) | ~55 |

| Aromatic C1 | - | ~145-150 |

| Aromatic C2 | ~6.7-6.9 (d) | ~105-110 |

| Aromatic C3 | - | ~159-161 |

| Aromatic C4 | ~6.6-6.8 (t) | ~108-112 |

| Aromatic C5 | ~7.1-7.3 (t) | ~129-131 |

| Aromatic C6 | ~6.7-6.9 (d) | ~115-120 |

The presence of single bonds in this compound allows for rotational freedom, leading to different possible conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and to determine the energy barriers associated with them. unifr.chunibas.it

For this compound, rotation around the C-N bond and the C-O bond of the methoxy group are of particular interest. The rotation around the C-N bond might be hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring. Similarly, the orientation of the methoxy group relative to the phenyl ring can lead to different rotamers.

By recording NMR spectra at variable temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. Analysis of these line shape changes allows for the calculation of the activation energy (rotational barrier) for the conformational exchange. Studies on related anisole (B1667542) derivatives have shown that the barrier to rotation of the methoxy group is generally low. unifr.chresearchgate.net However, the electronic and steric effects of the glycine substituent could influence this dynamic behavior.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. With its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₁NO₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its chemical formula. doi.org

| Ion | Calculated Exact Mass |

| [C₉H₁₁NO₃ + H]⁺ | 182.0761 |

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of this compound is expected to follow patterns observed for other amino acids and N-aryl compounds. researchgate.netlibretexts.org Key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of formic acid (HCOOH) or CO and H₂O: This would lead to the formation of a stable methoxyphenyl-substituted iminium ion.

Cleavage of the N-C bond: This could result in the formation of a 3-methoxyanilinium ion and a glycine-related fragment.

Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

The following table lists some of the expected fragment ions and their corresponding m/z values.

| Proposed Fragment Ion | Structure | m/z | Neutral Loss |

| [M+H-H₂O]⁺ | [C₉H₉NO₂]⁺ | 164.0655 | H₂O |

| [M+H-HCOOH]⁺ | [C₈H₁₀N]⁺ | 120.0808 | HCOOH |

| [3-methoxyanilinium]⁺ | [C₇H₈NO]⁺ | 122.0599 | C₂H₃O₂ |

| [M+H-H₂O-CO]⁺ | [C₈H₉N]⁺ | 119.0730 | H₂O, CO |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. contractlaboratory.comsapub.org These two techniques are complementary; some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

The vibrational spectrum of this compound is expected to exhibit characteristic bands for the carboxylic acid, secondary amine, methoxy group, and the substituted benzene ring.

Carboxylic Acid Group: The O-H stretch will appear as a broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretch will give a strong absorption around 1700-1750 cm⁻¹.

Amine Group: The N-H stretch is expected in the region of 3300-3500 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the ring will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are expected in the 690-900 cm⁻¹ range.

Methoxy Group: The C-H stretching of the methyl group will be found around 2850-2960 cm⁻¹, and the C-O stretching vibration will appear as a strong band in the 1000-1300 cm⁻¹ region.

The following table summarizes the predicted key vibrational frequencies for this compound based on data from glycine, anisole, and related substituted compounds. scialert.netsemanticscholar.orgnih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| C=O stretch | 1700-1750 | Strong | Medium | |

| Amine | N-H stretch | 3300-3500 | Medium | Weak |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium | Strong |

| C=C stretch | 1450-1600 | Medium-Strong | Strong | |

| C-H out-of-plane bend | 690-900 | Strong | Weak | |

| Methoxy Group | C-H stretch | 2850-2960 | Medium | Medium |

| C-O stretch | 1200-1280 (asymmetric) | Strong | Medium | |

| 1000-1050 (symmetric) | Strong | Medium | ||

| Glycine Backbone | C-N stretch | 1200-1350 | Medium | Weak |

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as a thorough review of relevant scientific literature, it has been determined that the specific single-crystal X-ray diffraction data for the compound this compound is not publicly available. Consequently, a detailed analysis of its molecular geometry, bond parameters, intermolecular interactions, and crystal packing, as requested in the specified outline, cannot be provided at this time.

While research exists for structurally related compounds, such as N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine and various coordination polymers incorporating similar glycine-based ligands, this information does not directly correspond to the crystal structure of the parent this compound molecule. ontosight.aiacs.org The principles of X-ray crystallography allow for the precise determination of atomic arrangements within a crystalline solid, providing invaluable insights into bond lengths, bond angles, and the supramolecular architecture established through intermolecular forces. researchgate.net However, without an experimentally determined crystal structure or a reliable, published computational prediction for this compound, any discussion on these structural features would be speculative and fall outside the scope of a scientifically rigorous report.

Further research, involving the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to fulfill the detailed structural elucidation requested.

Computational and Theoretical Chemistry of N 3 Methoxyphenyl Glycine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the electronic landscape of N-(3-Methoxyphenyl)glycine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, offering a detailed view of its quantum mechanical nature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. acs.org It offers a favorable balance between computational cost and accuracy, making it a standard tool for predicting the ground state properties of organic molecules. nih.gov For this compound, DFT calculations, typically using functionals like B3LYP or PBE0 combined with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (optimized geometry) and various electronic properties. nih.govacs.org

The optimization process systematically adjusts the molecule's geometry to find the lowest energy conformation. From this optimized structure, key parameters can be extracted. These include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity, with a smaller gap generally indicating higher reactivity. acs.org

Table 1: Representative Ground State Properties of this compound Calculated by DFT

| Property | Representative Value | Description |

| Total Energy (Hartree) | -632.xxxx | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment (Debye) | 3.5 D | A measure of the overall polarity of the molecule. |

| HOMO Energy (eV) | -5.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (eV) | 4.9 eV | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations. They are included for illustrative purposes as specific published data for this exact molecule is not available.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization, beyond fundamental physical constants. nih.gov Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit computationally intensive, way to study molecular systems. acs.orgbohrium.com

These methods are valuable for obtaining highly accurate energetic and electronic descriptors. For this compound, ab initio calculations can be used to compute properties like proton affinities, ionization potentials, and electron affinities with a high degree of confidence. researchgate.net They are also used to generate a precise map of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). Comparing results from different levels of theory (e.g., HF, MP2, and DFT) allows researchers to assess the reliability of the computational predictions. acs.org

Table 2: Comparison of Representative Energetic Descriptors from Different Ab Initio Methods

| Descriptor | HF/6-31G* (eV) | MP2/6-31G* (eV) | B3LYP/6-31G* (eV) |

| Ionization Potential | 8.1 | 7.5 | 7.6 |

| Electron Affinity | 0.2 | 0.4 | 0.5 |

Note: The values in this table are hypothetical and representative, intended to illustrate the type of data generated from ab initio calculations. They are based on typical trends observed for similar organic molecules.

Conformational Landscape Analysis

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous different spatial arrangements or conformations. Conformational analysis aims to map this landscape of possibilities, identifying low-energy (stable) conformers and the energy barriers that separate them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing one or more internal coordinates, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the scanned coordinate reveals the locations of energy minima (stable conformers) and transition states (energy barriers). For this compound, key dihedral angles to scan would include the C-N bond of the glycine (B1666218) backbone and the C-O bond of the methoxy (B1213986) group. Studies on related N-aryl glycine oligomers have shown that the presence of the N-aryl group creates a significant energetic preference for a trans-amide bond geometry over a cis geometry, a key structural feature that would be quantified by a PES scan. nih.gov

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape by simulating the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, yielding a trajectory that shows how the positions and velocities of the particles evolve. For a single molecule like this compound, MD simulations can reveal how it folds and flexes at a given temperature. By running the simulation for a sufficient length of time (nanoseconds to microseconds), the molecule can overcome energy barriers and sample a wide range of its accessible conformations. This allows for the identification of the most populated conformational states and the dynamic transitions between them, providing a more complete picture of the molecule's flexibility than static calculations alone.

Spectroscopic Parameter Prediction

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule. After performing a geometry optimization and frequency calculation, primarily using DFT, various spectroscopic parameters can be derived.

For this compound, this includes predicting its vibrational spectrum (Infrared and Raman). The calculations yield the frequencies of the vibrational modes (e.g., C=O stretch, N-H bend, C-H stretches) and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the structure and assign specific peaks to particular molecular motions. Additionally, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. acs.org The accuracy of these predictions provides a strong link between the theoretical model and the real-world molecule.

Table 3: Representative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | 3550 | Stretching of the carboxylic acid hydroxyl group. |

| N-H Stretch | 3410 | Stretching of the secondary amine N-H bond. |

| C=O Stretch | 1745 | Stretching of the carbonyl group in the carboxylic acid. |

| C-O-C Asymmetric Stretch | 1260 | Asymmetric stretching of the aryl ether bond. |

| C-N Stretch | 1215 | Stretching of the amine C-N bond. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT frequency calculations. They are included for illustrative purposes.

Computational NMR Chemical Shift Calculations

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ), which are fundamental for molecular structure elucidation. mpg.denih.gov Density Functional Theory (DFT) is a widely used method for this purpose, often yielding results that are in good agreement with experimental data. mpg.de The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netwsu.edu Solvation models can also be incorporated to simulate the effect of different solvents on the chemical shifts, providing a more realistic comparison to experimental conditions. researchgate.net For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the methoxy group protons, the methylene (B1212753) protons, and the amine proton. Similarly, unique chemical shifts would be calculated for each of the carbon atoms in the molecule.

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Below is a table of illustrative ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.7 - 7.2 | Carboxyl (C=O) | ~172.0 |

| Methylene (CH₂) | ~3.8 | Methoxy C (Ar-O) | ~160.0 |

| Amine (NH) | Variable (depends on solvent, concentration) | Aromatic C-N | ~145.0 |

| Methoxy (OCH₃) | ~3.8 | Aromatic C | 110 - 130 |

| Methoxy (O-CH₃) | ~55.0 | ||

| Methylene (CH₂) | ~45.0 |

Note: These are representative values. Actual calculated shifts can vary based on the level of theory, basis set, and solvent model used.

Vibrational Frequency Predictions

Theoretical vibrational frequency analysis is a valuable tool for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netscience.gov

For this compound, a computational frequency analysis would first involve optimizing the molecule's geometry to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated, which provides the force constants and, subsequently, the vibrational frequencies. The results are often scaled by an empirical factor to better match experimental frequencies, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Illustrative Data: Predicted Vibrational Frequencies for this compound

This table presents a selection of predicted vibrational frequencies and their assignments for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | ~3300 - 2500 (broad) | Stretching of the hydroxyl bond |

| N-H Stretch (Amine) | ~3350 | Stretching of the amine N-H bond |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | ~2950 - 2850 | Stretching of C-H bonds in the methylene and methoxy groups |

| C=O Stretch (Carboxylic Acid) | ~1710 | Stretching of the carbonyl double bond |

| C=C Stretch (Aromatic) | ~1600, 1500 | In-plane stretching of the phenyl ring carbon-carbon bonds |

| C-O Stretch (Methoxy) | ~1250, 1040 | Asymmetric and symmetric stretching of the C-O-C bond |

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, modeling can be applied to understand its synthesis, degradation, or its interaction with biological targets.

Transition State Characterization

A key aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency.

To model a reaction involving this compound, such as its synthesis via reductive amination of 3-methoxybenzaldehyde (B106831) with glycine, computational methods can be used to locate the structures of the reactants, intermediates, transition states, and products. Various algorithms are available to search for transition state geometries. Once a candidate TS structure is found, a frequency calculation is performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or cleavage).

Illustrative Data: Transition State Parameters for a Hypothetical Reaction

For a hypothetical nucleophilic substitution reaction, the following table illustrates the kind of data that would be generated for the transition state.

| Parameter | Value | Description |

| Energy Barrier (Activation Energy) | 15 - 25 kcal/mol | The energy difference between the reactants and the transition state |

| Imaginary Frequency | -200 to -500 cm⁻¹ | The single negative frequency indicating a true transition state |

| Key Bond Distances | Variable | Distances of forming and breaking bonds at the transition state |

Reaction Coordinate Analysis

Once a transition state has been identified and verified, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis confirms that the located transition state indeed connects the desired reactants and products.

The IRC path provides a detailed picture of the geometric changes the molecule undergoes during the reaction. It shows how bond lengths and angles evolve as the system moves from reactants, through the transition state, and to the products. This detailed mapping is crucial for a complete understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. For instance, in a reaction involving this compound, an IRC analysis could visualize the approach of a nucleophile, the structural rearrangement at the transition state, and the departure of a leaving group. nih.gov

Chemical Transformations and Reaction Mechanisms of N 3 Methoxyphenyl Glycine

Reactions Involving the Carboxyl Group

The carboxylic acid moiety of N-(3-Methoxyphenyl)glycine is a primary site for chemical modification, readily participating in reactions such as esterification, amidation, and decarboxylation.

Esterification of N-aryl glycine (B1666218) derivatives can be achieved under acidic conditions. For instance, refluxing N-aryl phenylglycine O-alkyl esters with catalytic concentrated sulfuric acid in absolute methanol (B129727) for three hours provides an efficient and practical method for ester formation. yakhak.org Another approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). jst.go.jp This method is commonly employed for the synthesis of phenyl esters. jst.go.jp

Amidation reactions transform the carboxyl group into an amide. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. For example, N-(p-methoxyphenyl)glycine amide derivatives have been successfully synthesized and utilized in further reactions. nih.gov The formation of N-acyl glycines is another important transformation, which can be achieved through various synthetic routes. researchgate.netresearchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagents | Product | Reaction Type |

| N-Aryl Phenylglycine | Methanol, H₂SO₄ (catalytic) | N-Aryl Phenylglycine O-Alkyl Ester | Esterification |

| N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)glycine | Phenol, EDCI·HCl, DMAP | Phenyl ester derivative | Esterification |

| N-(p-Methoxyphenyl)glycine | Amine, Coupling Agent | N-(p-Methoxyphenyl)glycine amide | Amidation |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur through both oxidative and non-oxidative pathways. The kinetics of oxidative decarboxylation of N-phenyl glycine by peroxomonosulfate have been studied, demonstrating a first-order reaction with respect to the N-phenyl glycine concentration. researchgate.net Enzymatic decarboxylation is also possible. Horseradish peroxidase, under anaerobic and peroxide-free conditions, can catalyze the non-oxidative decarboxylation of N-alkyl-N-phenylglycine derivatives to yield the corresponding N-alkyl-N-methylanilines. researchgate.netnih.gov In contrast, under standard peroxidatic conditions with hydrogen peroxide and air, the major product is the secondary aniline (B41778) resulting from oxidative decarboxylation. nih.gov Theoretical studies have also investigated the mechanisms of glycine decarboxylation on various surfaces, such as water ice and glycine ice, suggesting that the reaction is thermodynamically controlled in certain interstellar environments. surrey.ac.uk

Reactions of the Amine Functionality

The secondary amine in this compound is nucleophilic and can participate in a range of reactions, including N-alkylation, N-acylation, and cyclization.

N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents. monash.edumdpi.com For instance, palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters has been developed as a stereoselective modification method. core.ac.uk Radical-based approaches have also been explored for the alkylation of glycine derivatives. researchgate.net

N-acylation involves the introduction of an acyl group to the nitrogen atom. A common method for the acetylation of glycine and other α-amino acids is the use of acetic anhydride (B1165640) in an aqueous solution. orgsyn.org This reaction is generally efficient and can be applied to a variety of amino acids with minimal racemization. orgsyn.org The synthesis of N-acyl-N,α,α-trialkyl and N-acyl-α,α-dialkyl glycines has been achieved through the selective cleavage of Ugi-Passerini adducts. researchgate.net

Table 2: N-Alkylation and N-Acylation Reactions of Glycine Derivatives

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkylating Agent | N-Alkyl Glycine Derivative |

| Palladium-Catalyzed Allylic Alkylation | Allylic Electrophile, Palladium Catalyst | Stereoselectively Modified N-(α-hydroxyacyl)-glycine ester |

| N-Acylation | Acetic Anhydride | N-Acetylglycine |

| Ugi-Passerini Adduct Cleavage | Trifluoroacetic Acid | N-Acyl-N,α,α-trialkyl and N-Acyl-α,α-dialkyl glycines |

The amine nitrogen of N-aryl glycine derivatives can participate in cyclization reactions to form various heterocyclic structures. For example, N-aryl-β-alanines can be cyclized to form 1-aryl substituted dihydropyrimidinediones and their thio analogues by reacting with urea (B33335) or potassium thiocyanate. researchgate.net A one-pot method for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the final product. nih.gov Furthermore, N-2-[thioethyl]glycine residues can undergo an N,S-acyl shift and transthioesterification, leading to the formation of cyclic peptides through native chemical self-ligation with an N-terminal cysteine. nih.govacs.orgresearchgate.net

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing substituent, while the glycine substituent is generally a deactivating, meta-directing group. The outcome of an electrophilic substitution on the ring will depend on the interplay of these directing effects and the reaction conditions. wikipedia.orgresearchgate.netmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The presence of both an activating and a deactivating group on the aromatic ring can lead to a mixture of products, and the regioselectivity can be influenced by steric factors and the nature of the electrophile. wikipedia.orgresearchgate.net For instance, in reactions with strong electrophiles, substitution may be directed to the positions activated by the methoxy group (ortho and para to it), while under other conditions, substitution might occur at the position meta to the deactivating glycine group.

Oxidative and Reductive Transformations

The chemical reactivity of this compound is characterized by its susceptibility to both oxidative and reductive transformations, primarily centered around the chemically active α-carbon of the glycine moiety. These reactions are pivotal for the synthesis of more complex molecules, such as unnatural α-amino acids and heterocyclic compounds.

Oxidative Transformations

Oxidative processes involving this compound and related N-aryl glycines typically target the α-C(sp³)–H bond. A predominant transformation in this class is the oxidative Cross-Dehydrogenative Coupling (CDC), which allows for the formation of new carbon-carbon bonds at the α-position. nih.govnih.gov

Mechanism and Key Intermediates: The general mechanism for these oxidative couplings involves the initial oxidation of the N-aryl glycine derivative. nih.gov This process generates a crucial electrophilic imine or iminium ion intermediate by removing a hydrogen atom and an electron from the α-carbon and the nitrogen atom, respectively. acs.orgacs.org This reactive intermediate is then intercepted by a suitable nucleophile to form the final coupled product. nih.gov Various catalytic systems have been developed to facilitate this transformation under mild conditions, often utilizing atmospheric oxygen as the terminal oxidant. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for the oxidation of N-aryl glycines. acs.org In one notable system, mesoporous graphitic carbon nitride (mpg-CN) acts as a heterogeneous, metal-free organocatalyst. nih.gov Under irradiation with blue LED light, the photocatalyst facilitates the selective oxidation of the N-aryl glycine to the corresponding imine. nih.govacs.org This intermediate can then undergo a Friedel-Crafts alkylation with a nucleophile, such as an indole, to yield indole-decorated α-amino acid derivatives. nih.gov The reaction proceeds efficiently in the presence of air, highlighting its sustainability. nih.govacs.org

Transition-Metal Catalysis: Transition metals, particularly copper, are also effective catalysts for the dehydrogenative coupling of N-aryl glycine esters. nih.gov These reactions often employ a chemical oxidant, such as di-tert-butyl peroxide (DTBP), to facilitate the formation of the key iminium intermediate. nih.gov The copper catalyst mediates the reaction between the N-aryl glycine ester and nucleophiles like phenols, resulting in the synthesis of α-aryl α-amino acid esters with high regioselectivity. nih.gov Other oxidative reactions include photocatalytic decarboxylative phosphorylation and oxidative C-H alkylation, which expand the synthetic utility of these glycine derivatives. thieme-connect.comrsc.org

| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Key Intermediate | Product Type |

|---|---|---|---|---|---|

| Photoredox CDC | N-Aryl Glycine Analogues | mpg-CN, Air (O₂) | Visible (Blue LED) Light | Imine/Iminium Ion | Indole-decorated α-Amino Acids |

| Copper-Catalyzed DCC | N-Aryl Glycine Esters | Copper Catalyst, DTBP | Optimized thermal conditions | Imine/Iminium Ion | α-Aryl α-Amino Acid Esters |

| Photocatalytic Alkylation | N-Arylated Glycine Derivatives | Photoredox Catalyst, Ammonium Persulfate | Visible Light | α-Aminoalkyl Radical | α-Alkylated Amino Acids |

| Decarboxylative Phosphorylation | N-Aryl Glycines | Visible-light Photoredox Catalyst | Visible Light, Metal-free, Base-free | α-Aminoalkyl Radical | α-Amino Phosphine (B1218219) Oxides |

Reductive Transformations

While direct reduction of the this compound structure is less commonly explored, reductive processes are integral to the functionalization of the glycine core, particularly for creating new C(sp³)-C(sp³) bonds. These methods often proceed through radical intermediates generated under reductive conditions.

Mechanism and Key Intermediates: Reductive functionalization typically involves the generation of an α-aminoalkyl radical from a glycine derivative. researchgate.netnih.gov This can be achieved through processes like single-electron transfer (SET) to a suitable precursor. acs.org For instance, in visible-light-induced reactions, a photocatalyst in an excited state can oxidize the glycine derivative to a radical cation, which then deprotonates to form a neutral α-aminoalkyl radical. acs.org This radical can then couple with other radical species or participate in addition reactions.

Reductive Coupling Reactions: Photoinduced radical-radical cross-coupling provides a powerful method for the α-C(sp³)–H alkylation of glycine derivatives. nih.gov In these systems, an N-aryl glycinate-derived radical is coupled with various alkyl radicals. nih.gov Catalyst-free methods can be achieved by forming an electron donor-acceptor (EDA) complex, which promotes single electron transfer upon photoirradiation. nih.gov This strategy has been successfully used for the late-stage modification of peptides containing glycine residues. nih.gov

| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Key Intermediate | Product Type |

|---|---|---|---|---|---|

| Photocatalytic Radical Coupling | N-Aryl Glycine Derivative | Photocatalyst (e.g., Ir(III) complex), Base | Visible (Blue) Light | α-Aminoalkyl Radical | α-Heteroarylated Glycine Derivatives |

| EDA Complex-Promoted Alkylation | N-Aryl Glycine Derivative | Forms EDA complex with alkyl halide | Photocatalyst-free, Visible Light | α-Aminoalkyl Radical | α-Alkylated Amino Acids |

Derivatization Strategies and Analogue Synthesis Based on N 3 Methoxyphenyl Glycine

Synthesis of N-Substituted N-(3-Methoxyphenyl)glycine Derivatives

The secondary amine in this compound is a prime site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

A common strategy for creating N-acyl derivatives involves coupling the this compound core with various carboxylic acids. For instance, its incorporation into dipeptides, such as (S)-tert-Butyl 2-(2-((3-methoxyphenyl)amino)acetamido)-4-methylpentanoate, is achieved through standard peptide coupling methods. acs.org In one study, this compound was synthesized with a 57% yield from L-leucine tert-butyl ester. acs.org

Another N-acylation strategy is sulfonylation. N-(3-Methoxyphenyl)-n-(methylsulfonyl)glycine is a known derivative where a sulfonyl group is attached to the nitrogen atom, significantly altering the electronic properties of the amine.

General synthetic routes to N-aryl glycines often begin with the corresponding aniline (B41778). One effective method involves the condensation of a substituted aniline with glyoxylic acid to form an imine, which is then reduced to yield the N-aryl glycine (B1666218). nih.gov An alternative one-pot procedure involves the rearrangement of 2-chloro-N-aryl acetamides in the presence of copper(II) chloride and potassium hydroxide (B78521), which proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov This method has been shown to be effective for both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

Modifications of the Aromatic Ring System

The phenyl ring of this compound offers another avenue for structural diversification. Modifications can include the introduction of new functional groups or the transformation of the existing methoxy (B1213986) group.

Introduction of Additional Substituents

The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The existing methoxy and aminoalkyl groups direct incoming electrophiles, primarily to the positions ortho and para to the activating groups.

Nitration: The introduction of a nitro group is a common modification. Studies on related 3-methoxyphenyl (B12655295) structures, such as in porphyrins, have shown that electrophilic nitration with agents like nitric acid tends to occur at the position para to the methoxy group (C4) or ortho (C2, C6). researchgate.netmdpi.com For example, nitration of certain methoxy-containing diphenyl ketones with 65% nitric acid in glacial acetic acid proceeds smoothly to yield the mononitrated product. mdpi.com

Halogenation: Direct halogenation of the aromatic ring can also be achieved. Carboxylic acids with electron-rich aromatic rings are known to undergo electrophilic halogenation on the ring under certain conditions. acs.org The synthesis of complex molecules containing halogenated bis(3-methoxyphenyl) moieties implies that halogenated precursors of this compound can be prepared and utilized in further synthetic steps. researchgate.net

Transformations of the Methoxy Group

The methoxy group is not merely a passive substituent; it can be chemically transformed to generate new analogues, most commonly through demethylation to a hydroxyl group.

O-Demethylation: The cleavage of the methyl ether to yield the corresponding phenol, N-(3-hydroxyphenyl)glycine, is a key transformation. This reaction is frequently accomplished using strong Lewis acids, with boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (DCM) being a particularly effective reagent. mdpi.comresearchgate.net Other reagents, such as hydrobromic acid (HBr) in acetic acid, are also used for demethylation. mdpi.com The resulting hydroxyl group provides a new handle for further functionalization.

O-Alkylation: Once the hydroxyl group is unmasked, it can be subsequently O-alkylated to introduce different ether linkages. Standard procedures, such as the Mitsunobu reaction, can be employed for this purpose. For example, O-alkylation of a related (R)-2-phenylglycine derivative was achieved using an alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (PPh₃) to give the desired ether in good yield. nih.gov

Preparation of Peptidomimetics and Oligomers Incorporating the Glycine Moiety

This compound serves as a valuable building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. A specific class of peptidomimetics known as "peptoids" are oligomers of N-substituted glycines. researchgate.netehu.es

The synthesis of peptoids is often performed on a solid support using the "sub-monomer" method developed by Zuckermann et al. This method involves a two-step cycle: acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement of the halide by a primary amine. By using this compound as the starting N-substituted unit or by using 3-methoxyaniline as the primary amine in the displacement step, this moiety can be incorporated into a peptoid chain. researchgate.netehu.es

A notable application of this compound is in the development of inhibitors for viral proteases. It has been used as the P3 fragment in the design of dipeptide-type inhibitors of the SARS-CoV 3CL protease. nih.gov In these inhibitors, the N-(3-methoxyphenyl)glycyl unit plays a role in binding to the enzyme's active site. nih.gov Docking studies have shown that modifying this flexible P3 moiety can lead to more potent and rigid inhibitors. nih.gov

Synthesis of Stereoisomeric Variants

While this compound itself is achiral, substitution at the α-carbon (the carbon atom between the nitrogen and the carboxyl group) creates a stereocenter. The synthesis of enantiomerically pure α-substituted derivatives is a significant challenge in medicinal chemistry.

Several strategies have been developed for the asymmetric synthesis of α-arylglycines. One approach involves the catalytic asymmetric arylation of glycine derivatives. For example, palladium-catalyzed arylation of bis-lactim ethers, which are chiral glycine synthons, with aryl halides can produce arylglycines with high enantiomeric excess after hydrolysis. rsc.org

Another powerful method is the dehydrogenative cross-coupling (DCC) reaction. A copper-catalyzed DCC reaction between N-arylglycine esters and various phenols using di-tert-butyl peroxide (DTBP) as an oxidant can generate α,α-disubstituted amino acid esters. acs.org Similarly, copper-catalyzed α-functionalization of glycine derivatives with nucleophiles like aryl boronic acids can introduce functionality specifically at the terminal glycine moiety of a peptide. pnas.org These methods provide direct access to complex, non-proteinogenic α-amino acids that are difficult to synthesize by other means.

N 3 Methoxyphenyl Glycine As a Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The structural framework of N-(3-Methoxyphenyl)glycine makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core components of many pharmaceuticals, agrochemicals, and materials.

One common approach involves the cyclization of this compound derivatives. For instance, the reaction of a Schiff base derived from a substituted benzaldehyde (B42025) and an aminobenzimidazole with glycine (B1666218) can yield imidazolidin-4-one (B167674) derivatives. uobabylon.edu.iq In a specific example, the cyclization of a Schiff base with glycine in tetrahydrofuran (B95107) (THF) under reflux conditions for 24 hours resulted in the formation of 3-(1H-benzo[d]imidazol-2-yl)-2-(4-hydroxy-3-methoxyphenyl)imidazolidin-4-one. uobabylon.edu.iq This reaction highlights the utility of the glycine backbone in forming five-membered heterocyclic rings.

Another important class of heterocycles synthesized using glycine derivatives are thiazolidin-4-ones. These are often prepared through the reaction of a Schiff base with thioglycolic acid. uobabylon.edu.iqresearchgate.net For example, the reaction of a Schiff base with thioglycolic acid in 1,4-dioxane (B91453) can produce thiazolidin-4-one derivatives. researchgate.net This demonstrates the versatility of the glycine scaffold in reactions with different cyclizing agents to afford a variety of heterocyclic systems.

Furthermore, this compound can be incorporated into more complex fused heterocyclic systems. For example, it can be used in the synthesis of dihydroisoquinoline-1,4-diones, which are present in numerous natural products and drug molecules. rsc.org Photocatalytic [4+2] skeleton-editing strategies have been developed for the direct synthesis of these compounds from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters, showcasing advanced methods for constructing complex heterocyclic frameworks. rsc.org

The following table summarizes examples of heterocyclic compounds synthesized using glycine derivatives, illustrating the diversity of accessible structures.

| Starting Materials | Reagents | Heterocyclic Product | Reference |

| Schiff base, Glycine | THF, reflux | Imidazolidin-4-one derivative | uobabylon.edu.iq |

| Schiff base, Thioglycolic acid | 1,4-Dioxane | Thiazolidin-4-one derivative | researchgate.net |

| Vinyl azides, Carboxylic NHPI esters | Photocatalyst | Dihydroisoquinoline-1,4-dione | rsc.org |

Role in the Preparation of Chiral Auxiliaries and Ligands

The development of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. This compound and its derivatives can serve as precursors for chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions. α-Arylglycines, a class to which this compound belongs, are widely utilized as starting materials for the preparation of these crucial chiral molecules. frontiersin.orgrsc.org

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. The synthesis of β-substituted pyroglutamic acids, for example, has been achieved through Michael addition reactions between chiral equivalents of a nucleophilic glycine and chiral enoyl oxazolidinones. nih.gov In these reactions, a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone, is used to form a chiral nickel(II) complex of a glycine Schiff base, which then reacts with a chiral Michael acceptor. nih.gov The diastereoselectivity of this reaction is controlled by the chiral auxiliary, leading to the formation of enantiomerically enriched products.

Similarly, chiral ligands are used to coordinate with metal catalysts to create a chiral environment that promotes enantioselective catalysis. The synthesis of tailor-made amino acids often employs chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. researchgate.netnih.gov These complexes can undergo asymmetric alkylation reactions to produce non-natural amino acids with high enantiomeric purity. researchgate.net The chiral ligand, which can be recovered and reused, dictates the stereochemical course of the alkylation. nih.govresearchgate.net

The following table provides examples of chiral auxiliaries and ligands derived from or used in conjunction with glycine derivatives.

| Glycine Derivative Application | Chiral Auxiliary/Ligand Example | Reaction Type | Outcome | Reference |

| Synthesis of β-Substituted Pyroglutamic Acids | (S)-o-[N-(N-benzylprolyl)amino]benzophenone | Michael Addition | High Diastereoselectivity | nih.gov |

| Asymmetric Synthesis of Tailor-Made Amino Acids | (S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide | Asymmetric Alkylation | High Enantiomeric Purity | researchgate.net |

Application as a Precursor for Natural Product Scaffolds

Natural products remain a significant source of inspiration for the development of new therapeutic agents. The complex and often stereochemically rich structures of natural products present formidable challenges to synthetic chemists. This compound provides a valuable starting point for the total synthesis of various natural product scaffolds.

The tetrahydroisoquinoline (THIQ) alkaloids are a large and structurally diverse family of natural products with a wide range of biological activities. acs.org The biosynthesis of many THIQ alkaloids involves the condensation of a β-phenylethylamine with a carbonyl compound. acs.org Synthetic strategies often mimic this approach, and this compound can be envisioned as a precursor to the β-phenylethylamine portion or a related fragment. For example, the Erythrina alkaloids, a subclass of THIQ alkaloids, feature a spirocyclic core that can be constructed through various synthetic disconnections. acs.org

The pyrrolidine (B122466) ring is another common motif in natural products, particularly in alkaloids isolated from plants and microorganisms. nih.gov this compound can be utilized in synthetic routes leading to substituted pyrrolidines. For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered rings. nih.gov A glycine derivative could be elaborated into a suitable dipole or dipolarophile for such a reaction.

Furthermore, this compound can be a building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of complex and structurally diverse molecules, some of which may resemble natural product scaffolds. nih.gov By systematically modifying the this compound core, a wide range of compounds with potential biological activity can be generated and screened. nih.gov

The table below illustrates the connection between this compound and natural product scaffolds.

| Natural Product Scaffold | Key Synthetic Strategy | Role of Glycine Derivative | Reference |

| Tetrahydroisoquinoline Alkaloids | Pictet-Spengler Reaction / Biomimetic Synthesis | Precursor to β-arylethylamine fragment | acs.org |

| Pyrrolidine Alkaloids | 1,3-Dipolar Cycloaddition | Precursor to azomethine ylide or dipolarophile | nih.gov |

| Natural Product-like Libraries | Diversity-Oriented Synthesis | Core scaffold for diversification | nih.gov |

Strategies for Convergent and Divergent Synthesis Utilizing this compound

Modern organic synthesis relies on efficient strategies to assemble complex molecules. Convergent and divergent syntheses are two powerful approaches that offer advantages over traditional linear syntheses.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org This strategy is particularly useful for exploring structure-activity relationships and for diversity-oriented synthesis. This compound, with its multiple functional groups (carboxyl, amino, and the potential for modification of the aromatic ring), is an excellent starting point for divergent synthesis. For instance, the amino group can be acylated with a variety of carboxylic acids, the carboxyl group can be converted into different functional groups, and the aromatic ring can undergo electrophilic substitution, leading to a diverse set of products from a single precursor.

A notable example of a strategy that can be both convergent and divergent is the photocatalytic synthesis of dihydroisoquinoline-1,4-diones. rsc.org This reaction can provide convergent access to an identical product from different starting materials or divergent access to different products from a single starting material, showcasing the flexibility of modern synthetic methods. rsc.org

The following table outlines the application of these synthetic strategies with this compound.

| Synthetic Strategy | Description | Application with this compound | Reference |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | As a building block for a key fragment of a larger molecule. | wikipedia.org |

| Divergent Synthesis | Elaboration of a common intermediate into a library of compounds. | As the central core for generating a diverse library of derivatives. | wikipedia.org |

| Convergent & Divergent Synthesis | Flexible approach allowing access to single or multiple products. | In photocatalytic reactions to produce dihydroisoquinoline-1,4-diones. | rsc.org |

Future Research Directions and Unexplored Avenues for N 3 Methoxyphenyl Glycine

Integration with Continuous Flow Chemistry Methodologies

The synthesis of N-aryl glycines and their derivatives is increasingly benefiting from the adoption of continuous flow chemistry. researchgate.netumontreal.ca This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for seamless integration of multiple reaction steps. researchgate.netnih.gov Future research will likely focus on developing robust and scalable continuous flow processes for the production of N-(3-Methoxyphenyl)glycine itself, as well as its subsequent transformations.

The implementation of flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. umontreal.cawiley-vch.de For instance, the use of packed-bed reactors with heterogeneous catalysts could streamline purification and catalyst recycling. researchgate.net Moreover, the precise control over reaction parameters such as residence time and temperature in microreactors can lead to improved yields and selectivities, which is crucial for the synthesis of complex molecules. nih.gov Research into "one-flow, multi-step synthesis" could enable the direct conversion of simple starting materials into complex derivatives of this compound without the need for isolating intermediates. umontreal.ca